

NVP-BSK805 In Vitro Kinase Assay: A Detailed Protocol and Application Note

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Compound of Interest

Compound Name: NVP-BSK805

Cat. No.: B15610065

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Abstract

NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in cytokine-mediated signaling pathways.[1][2][3] Dysregulation of the JAK2 signaling cascade is implicated in various myeloproliferative neoplasms and inflammatory diseases, making it a significant therapeutic target.[2] This document provides a comprehensive guide for conducting an in vitro kinase assay to evaluate the inhibitory activity of **NVP-BSK805** against JAK2 and other related kinases. The protocol is designed to be adaptable for determining key inhibitory metrics such as IC50 values.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in signal transduction pathways initiated by a wide array of cytokines and growth factors.[4][5] Upon ligand binding to their respective receptors, JAKs become activated through autophosphorylation and subsequently phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[6] These phosphorylated STATs then translocate to the nucleus to modulate gene expression. **NVP-BSK805** has demonstrated high potency against the JAK2 kinase, particularly the JAK2 V617F mutant found in many myeloproliferative neoplasms.[2] This application note details a robust in vitro kinase assay protocol to quantify the inhibitory effect of **NVP-BSK805** on JAK family kinases.

Quantitative Data Summary

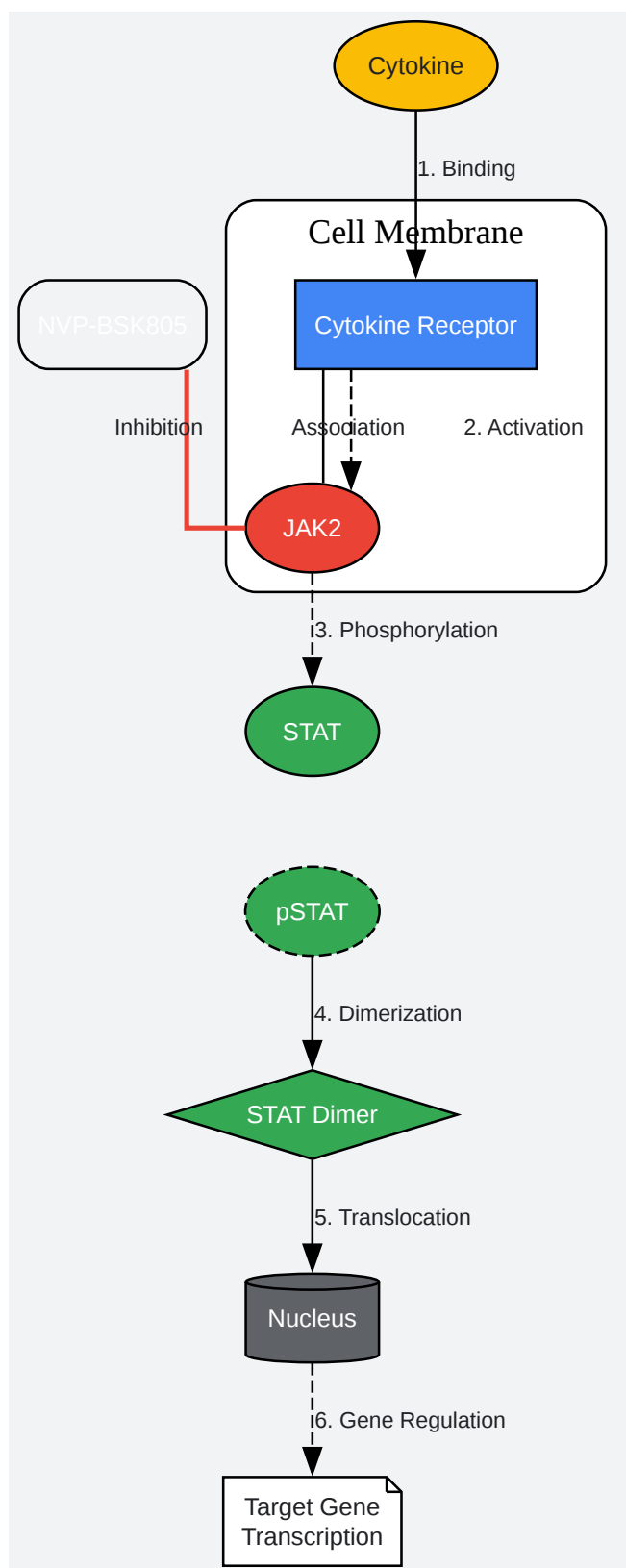
The inhibitory activity of **NVP-BSK805** against various JAK kinase domains has been determined in cell-free in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, showcasing its high potency and selectivity for JAK2.

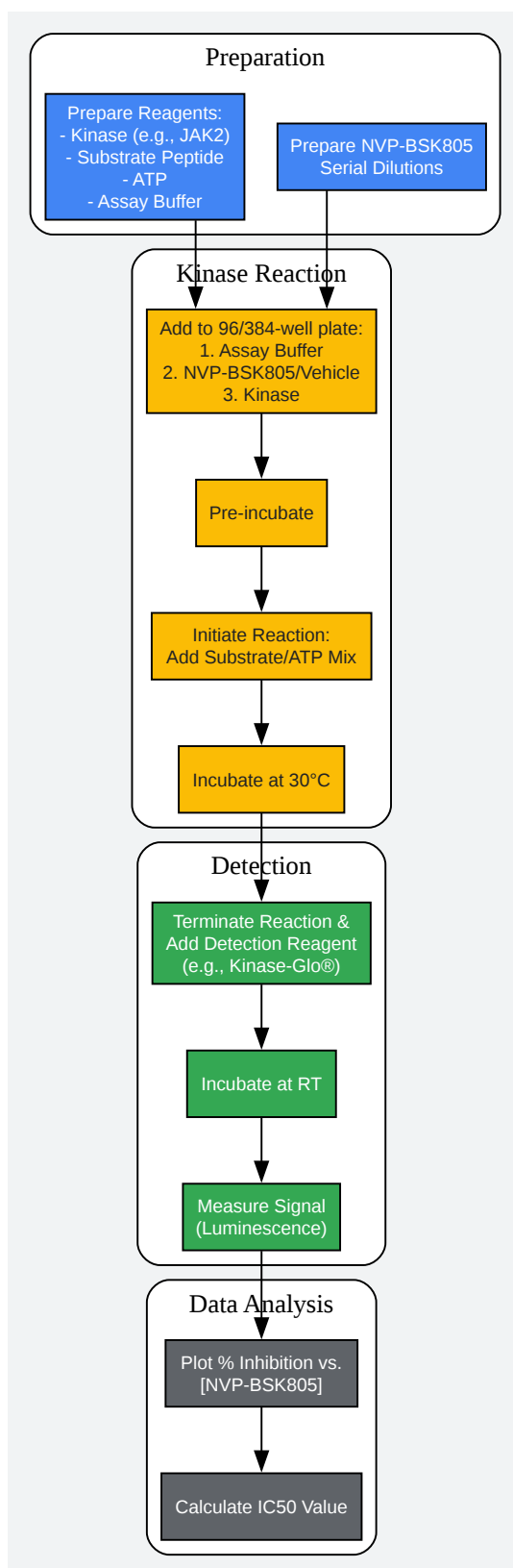
Kinase Target	IC ₅₀ (nM)
JAK2 JH1	0.48[1][3]
FL JAK2 wt	0.58[1]
FL JAK2 V617F	0.56[1]
TYK2 JH1	10.76[1][3]
JAK3 JH1	18.68[1][3]
JAK1 JH1	31.63[1][3]

FL: Full-Length, wt: Wild-Type, JH: JAK Homology domain

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition and the experimental procedure, the following diagrams illustrate the JAK-STAT signaling pathway and the in vitro kinase assay workflow.





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